
Pyrrolidinium, 1,1'-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride is a complex organic compound with a molecular formula of C30-H42-Cl2-N4-O2.2Cl and a molecular weight of 632.56 . This compound is known for its unique structure, which includes pyrrolidinium and oxalylbis(iminoethylene) groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves multiple steps. The general procedure includes the reaction of pyrrolidinium with oxalyl chloride and o-chlorobenzylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol, with the addition of hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride include:
Piperidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride: This compound has a similar structure but with a piperidinium group instead of pyrrolidinium.
Quinazolinones: These compounds share some structural similarities and have broad-spectrum pharmacodynamic activities.
The uniqueness of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
108651-83-8 |
|---|---|
Fórmula molecular |
C28H38Cl4N4O2 |
Peso molecular |
604.4 g/mol |
Nombre IUPAC |
N,N'-bis[2-[1-[(2-chlorophenyl)methyl]pyrrolidin-1-ium-1-yl]ethyl]oxamide;dichloride |
InChI |
InChI=1S/C28H36Cl2N4O2.2ClH/c29-25-11-3-1-9-23(25)21-33(15-5-6-16-33)19-13-31-27(35)28(36)32-14-20-34(17-7-8-18-34)22-24-10-2-4-12-26(24)30;;/h1-4,9-12H,5-8,13-22H2;2*1H |
Clave InChI |
PIVIDXKAYRTQRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](C1)(CCNC(=O)C(=O)NCC[N+]2(CCCC2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


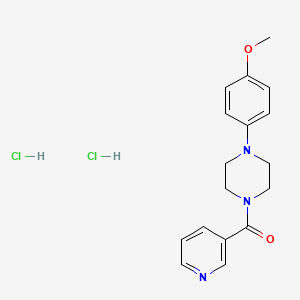
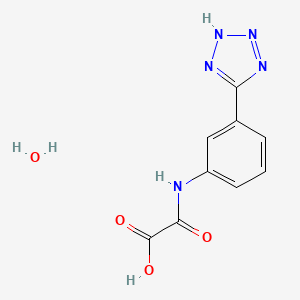
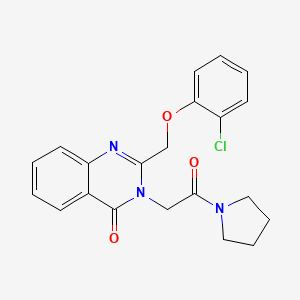
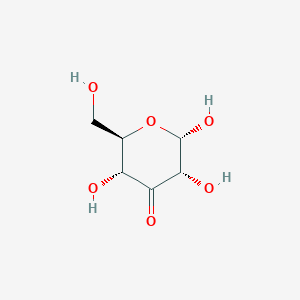

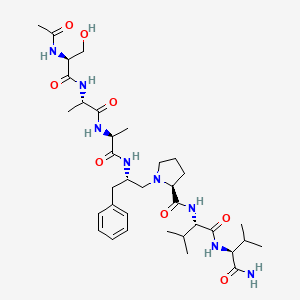
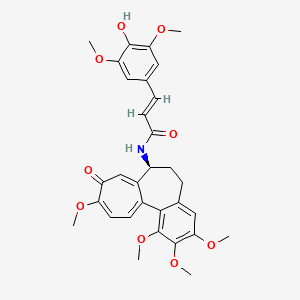
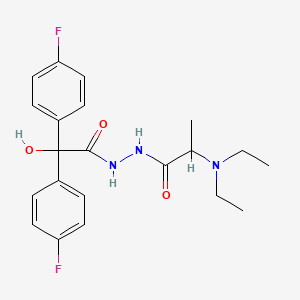
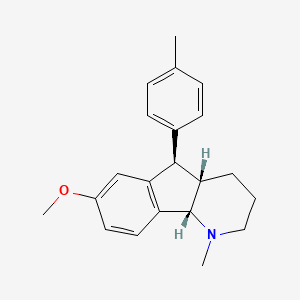
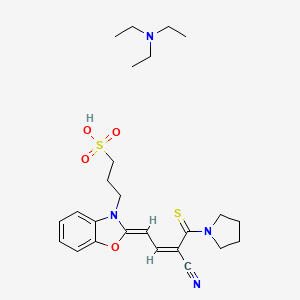
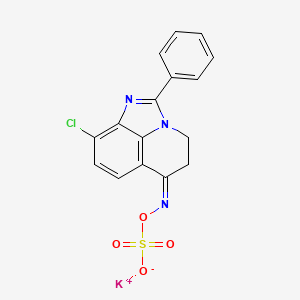

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)

